molecular formula C7H18Cl2N2O B15047642 1-(3-Chloropropyl)piperazine hydrate hydrochloride

1-(3-Chloropropyl)piperazine hydrate hydrochloride

Cat. No.: B15047642
M. Wt: 217.13 g/mol
InChI Key: ZUQZHIMRFZMPQV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)piperazine hydrate hydrochloride is a chemical compound with the molecular formula C₇H₁₉Cl₃N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)piperazine hydrate hydrochloride typically involves the reaction of 1-(3-chloropropyl)piperazine with hydrochloric acid. One common method includes the following steps:

    Reaction of 1-(3-chloropropyl)piperazine with hydrochloric acid: This reaction is carried out in an aqueous medium to form the hydrate hydrochloride salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with additional purification and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(3-Chloropropyl)piperazine hydrate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form piperazine derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)piperazine hydrate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)piperazine hydrate hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

1-(3-Chloropropyl)piperazine hydrate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

1-(3-chloropropyl)piperazine;hydrate;hydrochloride

InChI

InChI=1S/C7H15ClN2.ClH.H2O/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;1H;1H2

InChI Key

ZUQZHIMRFZMPQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCl.O.Cl

Origin of Product

United States

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